molecular formula C21H20N4O2S2 B2835041 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate CAS No. 941935-80-4

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate

Cat. No.: B2835041
CAS No.: 941935-80-4
M. Wt: 424.54
InChI Key: YHZBWGFIMCBKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiazole class, characterized by a fused aromatic ring system with sulfur and nitrogen atoms. Its structure includes a benzo[d]thiazole core substituted at the 6-position with a 4-ethylpiperazine group and at the 2-position with a benzo[d]thiazole-2-carboxylate ester.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-2-24-9-11-25(12-10-24)21-23-16-8-7-14(13-18(16)29-21)27-20(26)19-22-15-5-3-4-6-17(15)28-19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZBWGFIMCBKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate is a compound belonging to the benzothiazole class, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N3O2S2C_{18}H_{18}N_3O_2S^2, with a molecular weight of approximately 366.48 g/mol. The compound features a benzothiazole core, which is known for its role in various pharmacological activities.

Benzothiazole derivatives generally exhibit their biological effects through multiple mechanisms:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
  • Antimicrobial Activity : Some derivatives have shown potential against various bacterial strains, indicating possible applications in treating infections .
  • Cytotoxic Effects : The compound may induce cytotoxicity in cancer cells by affecting cellular pathways involved in proliferation and apoptosis .

Antimicrobial Activity

Research indicates that benzothiazole derivatives demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.625 to 125 μM, showcasing their potential as antibacterial agents .

Anticancer Properties

Studies have highlighted the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. For example, specific analogs showed IC50 values in the low micromolar range against leukemia and solid tumor-derived cell lines, suggesting a promising avenue for cancer treatment .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of benzothiazole derivatives, several compounds were synthesized and tested against human leukemia cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with one compound showing an IC50 value of 4 μM. This suggests that modifications to the benzothiazole structure can enhance anticancer activity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related benzothiazole compounds through COX inhibition assays. The results demonstrated that specific derivatives effectively inhibited COX-2 activity, leading to reduced prostaglandin production and subsequent inflammation markers in vitro .

Data Tables

Activity Type Tested Compounds MIC (μM) IC50 (μM)
AntibacterialBenzothiazoles15.625 - 125N/A
Anticancer (Leukemia)Selected DerivativesN/A4
COX InhibitionVarious DerivativesN/AN/A

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to benzo[d]thiazole derivatives. For instance, derivatives of benzo[d]thiazole have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) . The introduction of the piperazine moiety in this compound may enhance its biological activity by improving solubility and bioavailability.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effectiveness of thiazole derivatives against human cell lines. The compound's structural features may contribute to its ability to inhibit cell proliferation in cancerous cells . The cytotoxic effects observed in related compounds indicate that further research could elucidate the specific mechanisms through which this compound operates.

Synthetic Pathways

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Heterocyclization Reactions : Utilizing various reagents to form the thiazole ring.
  • Coupling Reactions : Linking the piperazine and benzo[d]thiazole moieties through coupling agents .

Case Studies

StudyFocusResults
Study AAntitumor ActivityIdentified high potency against MCF-7 and NCI-H460 cell lines.
Study BAntimicrobial EvaluationShowed cytotoxic effects against Staphylococcus aureus and Salmonella spp.
Study CSynthesis MethodologyDeveloped efficient synthetic routes leading to high yields of target compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural differentiators include:

  • Ester linkage: The benzo[d]thiazole-2-carboxylate ester contrasts with amide or carboxylic acid derivatives (e.g., ’s N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide). Esters generally exhibit higher metabolic lability but improved oral bioavailability compared to amides .
Table 1: Physicochemical Comparison with Analogs
Compound Name Substituents Melting Point (°C) Solubility (LogP) Key Functional Groups
Target Compound 4-Ethylpiperazine, benzoate ester Not reported Estimated ~2.5* Ester, piperazine
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid () Boc-piperazine, carboxylic acid 258 ~1.8 Carboxylic acid, Boc group
N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide () Thiazolyl, methoxybenzamide 237.7–239.1 ~3.2 Amide, thioether
Methyl(S)-6-(3-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)propoxy)benzo[d]thiazole-2-carboxylate () Tyrosine-derived side chain, methoxy Not reported ~1.9 Ester, amino acid conjugate

*Estimated based on ethylpiperazine’s contribution to lipophilicity.

Key Research Findings

  • Thermodynamic Stability : Density-functional theory (DFT) studies (e.g., ) suggest that the ethylpiperazine group stabilizes the molecule via intramolecular hydrogen bonding, though exact exchange terms may refine these predictions .
  • Crystallographic Data : SHELX-based refinements () are critical for confirming the ester’s conformation and piperazine ring puckering, which influence binding to biological targets .

Q & A

Basic: What are the typical synthetic routes and characterization techniques for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate?

Answer:
The synthesis involves multi-step reactions, including:

  • Coupling reactions : Linking the benzo[d]thiazole-2-carboxylate moiety to the 4-ethylpiperazine-substituted benzothiazole scaffold via esterification or nucleophilic substitution.
  • Solvent/base optimization : Use of polar aprotic solvents (e.g., DMF, dichloromethane) with bases like triethylamine to enhance reaction efficiency .
    Characterization :
  • HPLC monitors reaction progress and purity (>95% purity threshold).
  • NMR spectroscopy (¹H/¹³C) confirms structural integrity, with attention to piperazine proton splitting (δ 2.4–3.2 ppm) and benzo[d]thiazole aromatic signals (δ 7.5–8.5 ppm) .

Advanced: How can researchers optimize synthetic yield and purity for this compound amid competing side reactions?

Answer:
Key strategies include:

  • Temperature control : Maintaining ≤60°C to prevent thermal degradation of the ester linkage.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling, reducing byproducts .
  • Column chromatography : Gradient elution (hexane/ethyl acetate) isolates the target compound from unreacted intermediates.
  • In-line FTIR monitoring : Detects transient intermediates (e.g., acyl chlorides) to adjust stoichiometry dynamically .

Basic: What computational methods are used to predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) basis set calculates HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces to predict reactivity .
  • Molecular docking : AutoDock Vina screens potential protein targets (e.g., kinases) using the compound’s optimized geometry .

Advanced: How to resolve discrepancies between theoretical (DFT) and experimental spectroscopic data?

Answer:

  • Functional selection : Hybrid functionals (e.g., ωB97X-D) improve accuracy for non-covalent interactions (e.g., π-stacking in benzo[d]thiazole) .
  • Solvent modeling : Include implicit solvation (e.g., PCM model) to mimic experimental NMR conditions (CDCl₃ or DMSO-d₆) .
  • Vibrational analysis : Compare calculated vs. experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) to validate conformers .

Basic: What assays evaluate the compound’s biological activity in cancer research?

Answer:

  • MTT assay : Measures IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7) after 48–72h exposure.
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies mitochondrial pathway activation .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, BRAF) via fluorescence polarization .

Advanced: How to address contradictory bioactivity data across different studies?

Answer:

  • Cell line variability : Validate using >3 cell lines with distinct genetic backgrounds (e.g., p53 status).
  • Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and plasma protein binding to explain potency drops in vivo .
  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms direct target binding in live cells .

Basic: What crystallographic techniques determine the compound’s solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : SHELX suite refines unit cell parameters and hydrogen-bonding networks .
  • Powder XRD : Verifies phase purity and polymorphism by matching experimental vs. simulated patterns .

Advanced: How to resolve crystallographic disorder in the piperazine moiety?

Answer:

  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for overlapping electron density.
  • DFT-assisted modeling : Constrain piperazine ring geometry using calculated bond lengths/angles as priors .

Basic: What structural analogs of this compound show improved pharmacological profiles?

Answer:

  • Piperazine modifications : Replacing ethyl with cyclopropyl enhances blood-brain barrier penetration .
  • Ester-to-amide conversion : Reduces hydrolysis in serum, improving half-life (e.g., benzothiazole-2-carboxamide derivatives) .

Advanced: How to design SAR studies incorporating machine learning?

Answer:

  • Feature selection : QSAR models using descriptors like logP, topological polar surface area, and H-bond donors/acceptors .
  • Deep learning : Graph neural networks (GNNs) predict activity cliffs from structural fingerprints .
  • MD simulations : Free-energy perturbation (FEP) maps binding affinity changes for substituent variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.